Cas no 5755-07-7 (2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one
- 1,3,4,5-Tetrahydro-benzo[b][1,4]diazepin-2-one
- 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine
- F1216-0226
- Z57069349
- 5755-07-7
- 1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
- BDBM50178206
- Oprea1_532708
- AKOS000271473
- SCHEMBL4071447
- J-514090
- DB-027128
- 2-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
- NSC11707
- EN300-79181
- NSC-11707
- CHEMBL3814945
- Oprea1_427458
- 1,3,4,5-Tetrahydrobenzo[b] [1,4]diazepin-2-one
- 5H-1,4-Benzodiazepin-5-one,1,2,3,4-tetrahydro-
- 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-one;2-Oxo-3H-1,2,4,5-tetrahydro-1,5-benzodiazepine
- 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-
- 1,3,4,5-Tetrahydrobenzo[b][1,4]diazepin-2-one
- CS-B1191
- SY079183
- 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- AM806818
- DA-19095
- PD120561
- 7W-0803
- 1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one
- NSC 11707
- 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2-One
- 1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
- SDCCGMLS-0065551.P001
- A831499
- STK866161
- DTXSID20279211
- PB43095
- MFCD00612448
- 1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
- ALBB-017852
-
- MDL: MFCD00612448
- Inchi: 1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
- InChI Key: XTDMZEZDXXJVMK-UHFFFAOYSA-N
- SMILES: O=C1CCNC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 162.07900
- Monoisotopic Mass: 162.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 44.62000
- LogP: 1.66380
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011364-1g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU685-250mg |
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5755-07-7 | 98% | 250mg |
788CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU685-100mg |
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5755-07-7 | 98% | 100mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU685-1g |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
5755-07-7 | 98% | 1g |
2131CNY | 2021-05-07 | |
| Alichem | A019095755-1g |
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5755-07-7 | 98% | 1g |
$223.00 | 2023-09-01 | |
| Alichem | A019095755-5g |
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one |
5755-07-7 | 98% | 5g |
$689.07 | 2023-09-01 | |
| Chemenu | CM125729-1g |
1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |
5755-07-7 | 98% | 1g |
$209 | 2021-06-09 | |
| Chemenu | CM125729-5g |
1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |
5755-07-7 | 98% | 5g |
$626 | 2021-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T892350-5g |
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one |
5755-07-7 | 98% | 5g |
5,634.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2666-5g |
1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-ONE |
5755-07-7 | 95% | 5g |
$469 | 2023-09-07 |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Suppliers
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Additional information on 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 5755-07-7): A Comprehensive Overview
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 5755-07-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely used in the treatment of various neurological and psychiatric disorders. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.
Chemical Structure and Synthesis
The chemical structure of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is characterized by a seven-membered ring with a nitrogen atom at positions 1 and 5. The presence of a ketone group at position 2 and the tetrahydro substitution pattern contribute to its unique pharmacological profile. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as o-phenylenediamine and an appropriate carbonyl compound. One common synthetic route involves the condensation of o-phenylenediamine with an aldehyde or ketone followed by cyclization to form the benzodiazepine ring.
Biological Activities
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been extensively studied for its biological activities. One of its key properties is its ability to modulate GABA receptors in the central nervous system (CNS). GABA receptors are crucial for maintaining neuronal excitability and are involved in various physiological processes such as sleep regulation and anxiety reduction. Research has shown that 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can enhance GABAergic transmission by binding to specific sites on the GABA receptor complex.
In addition to its GABAergic effects, 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has also been investigated for its potential as an anticonvulsant agent. Studies have demonstrated that it can effectively reduce seizure activity in animal models of epilepsy. This property makes it a promising candidate for the development of new anticonvulsant drugs with improved safety profiles.
Clinical Applications and Research Developments
The therapeutic potential of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been explored in various clinical settings. Recent clinical trials have focused on its use in treating anxiety disorders and insomnia. Preliminary results have shown that it can effectively alleviate symptoms of anxiety and improve sleep quality without causing significant side effects. These findings are particularly noteworthy given the growing need for safer and more effective treatments for these conditions.
In addition to its use in treating neurological disorders, 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has also been investigated for its potential as a neuroprotective agent. Studies have shown that it can protect neurons from oxidative stress and inflammation-induced damage. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS No. 5755-07-7) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for drug development in the fields of neurology and psychiatry. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As our understanding of this compound deepens, it is likely to play an increasingly important role in the treatment of various neurological and psychiatric disorders.
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